Structure-activity relationship (SAR) studies involving methyl 3-(1H-indol-6-yl)benzoate
Structure-activity relationship (SAR) studies involving methyl 3-(1H-indol-6-yl)benzoate
The following technical guide details the Structure-Activity Relationship (SAR) profile of methyl 3-(1H-indol-6-yl)benzoate , a privileged biaryl scaffold with significant utility in anti-infective (HIV-1 fusion inhibition) and oncological (FGFR kinase inhibition) drug discovery.
Executive Summary
Methyl 3-(1H-indol-6-yl)benzoate (CAS: 1202502-26-8) is a synthetic biaryl intermediate comprising an indole core linked at the C6 position to the C3 position of a methyl benzoate ring. This scaffold represents a "privileged structure" in medicinal chemistry due to its ability to mimic the
Key Applications:
-
HIV-1 Entry Inhibition: Acts as a small-molecule fusion inhibitor (SMFI) targeting the gp41 envelope glycoprotein.[1]
-
Kinase Inhibition: Serves as a fragment-based lead for Fibroblast Growth Factor Receptor (FGFR) inhibition, targeting the ATP-binding cleft.
-
Nonsense Readthrough: Structural bioisostere to 1,2,4-oxadiazole benzoic acids (e.g., Ataluren), utilized in correcting premature termination codons.
Chemical Biology & Pharmacophore Analysis
The molecule functions as a rigid biaryl system. Its biological activity is governed by the rotational freedom of the C-C bond between the indole and phenyl rings, allowing it to adopt conformations that fit into deep hydrophobic grooves.
Structural Zones
-
Zone A (Indole Core): A hydrophobic, electron-rich heteroaromatic system. The N1-hydrogen acts as a hydrogen bond donor (HBD), critical for anchoring the molecule to backbone carbonyls (e.g., Glu562 in FGFR1 or hydrophobic pockets in gp41).
-
Zone B (Biaryl Linker): A direct C6-C3
-bond. Unlike amide or ester linkers, this bond is metabolically stable but allows for torsional rotation (dihedral angle 30-45°), enabling "induced fit" binding. -
Zone C (Benzoate Tail): The methyl ester functions as a prodrug motif. In cellular assays, it is often hydrolyzed to the free carboxylic acid (benzoate), which forms essential salt bridges with lysine or arginine residues in the target protein.
Mechanistic Pathway (HIV-1 Fusion)
The compound targets the gp41 N-heptad repeat (NHR) trimer. By binding to the hydrophobic pocket on the surface of the NHR, it prevents the docking of the C-heptad repeat (CHR), thereby blocking the formation of the six-helix bundle (6HB) required for viral membrane fusion.
Figure 1: Mechanism of Action for Indole-Benzoate Fusion Inhibitors.
Synthesis Protocol: Suzuki-Miyaura Coupling
The most robust method for constructing this biaryl scaffold is the Palladium-catalyzed cross-coupling of 6-haloindoles with 3-(methoxycarbonyl)phenylboronic acid.
Reagents & Conditions
-
Starting Material A: 6-Bromoindole (1.0 equiv)
-
Starting Material B: 3-(Methoxycarbonyl)phenylboronic acid (1.2 equiv)
-
Catalyst: Pd(dppf)Cl
·CH Cl (5 mol%) or Pd(PPh ) -
Base: K
CO (2.0 M aq.) or Cs CO (solid) -
Solvent: 1,4-Dioxane/Water (4:1) or DMF
-
Conditions: 90°C, 12-16 hours, Inert Atmosphere (N
or Ar).
Step-by-Step Methodology
-
Degassing: Charge a reaction flask with 1,4-dioxane and water. Sparge with nitrogen for 15 minutes to remove dissolved oxygen (critical to prevent homocoupling).
-
Loading: Add 6-bromoindole (1.96 g, 10 mmol), boronic acid (2.16 g, 12 mmol), and K
CO (4.14 g, 30 mmol). -
Catalysis: Add Pd(dppf)Cl
(408 mg, 0.5 mmol) under a positive stream of nitrogen. -
Reaction: Seal the vessel and heat to 90°C with vigorous stirring. Monitor by TLC (Hexane/EtOAc 3:1) or LC-MS.
-
Workup: Cool to RT. Filter through a Celite pad to remove Pd black. Dilute filtrate with EtOAc (50 mL) and wash with brine (2 x 30 mL).
-
Purification: Dry organic layer over Na
SO , concentrate in vacuo. Purify via silica gel flash chromatography (Gradient: 0-30% EtOAc in Hexanes). -
Yield: Expected yield 75-85% as an off-white solid.
Figure 2: Suzuki-Miyaura Coupling Workflow for Biaryl Synthesis.
Structure-Activity Relationship (SAR) Guide
The SAR of this scaffold is defined by modifications to three vectors. The table below summarizes the impact of these modifications on biological activity (specifically HIV-1 gp41 and FGFR1 potency).
SAR Data Matrix
| Modification Site | Chemical Change | Effect on Activity (HIV-1/FGFR) | Mechanistic Rationale |
| Indole N1 | -H (Unsubstituted) | High Potency | Essential H-bond donor to backbone carbonyls (e.g., Glu562 in FGFR). |
| Indole N1 | -CH | Loss of Activity | Removes H-bond donor; creates steric clash in tight pockets. |
| Indole N1 | -Benzyl / -SO | Mixed Results | Can access auxiliary hydrophobic pockets but often reduces solubility. |
| Indole C3 | -H | Baseline | Standard activity. |
| Indole C3 | -CHO (Formyl) | Increased Potency | Adds H-bond acceptor; engages side-chain residues (e.g., Arg/Lys). |
| Indole C3 | -Halogen (Cl/Br) | Moderate Increase | Fills hydrophobic voids; increases metabolic stability. |
| Benzoate C1 | -COOMe (Ester) | Prodrug / Cellular Active | High cell permeability; hydrolyzed intracellularly. |
| Benzoate C1 | -COOH (Acid) | High In Vitro Potency | Forms salt bridge with Lys/Arg (e.g., K43 in gp41). Poor cell entry. |
| Benzoate C1 | -CONH | Reduced Potency | Weaker H-bond acceptor than carboxylate; alters electronics. |
| Phenyl Ring | 4-Fluoro Substitution | Increased Potency | Blocks metabolic oxidation; improves lipophilicity. |
Critical SAR Insight: The "Acid-Ester" Switch
For cellular assays (e.g., antiviral CPE assays), the methyl ester (user's molecule) is preferred because the charged carboxylate of the free acid prevents passive membrane diffusion. Once inside the cell or in the vicinity of the viral envelope, esterases hydrolyze the methyl group to reveal the benzoic acid , which is the active pharmacophore binding to the target.
-
Protocol: Always test the methyl ester in cell-based assays (MT-4 cells) and the free acid in biochemical binding assays (ELISA/FP).
Biological Assay Protocols
HIV-1 gp41 Fusion Inhibition Assay (Cell-Cell Fusion)
This assay measures the ability of the compound to block the fusion between effector cells (expressing HIV-1 Env) and target cells (expressing CD4/CXCR4).
-
Cells:
-
Effector: CHO-WT cells expressing HIV-1
Env. -
Target: MT-2 cells (T-cell line).
-
-
Compound Prep: Dissolve methyl 3-(1H-indol-6-yl)benzoate in DMSO (10 mM stock). Serial dilute in culture medium.
-
Incubation:
-
Mix Effector cells (
) and Target cells ( ) in 96-well plates. -
Add compound at varying concentrations (0.1 nM to 10
M). -
Incubate at 37°C for 24-48 hours.
-
-
Readout: Observe syncytium formation (giant multinucleated cells) under an inverted microscope. Count syncytia relative to DMSO control.
-
Calculation: Calculate EC
using non-linear regression (GraphPad Prism).
FGFR1 Kinase Assay (FRET-based)
-
Reagents: Recombinant FGFR1 kinase domain, Fluorescein-labeled peptide substrate (PolyGT), ATP (K
concentration). -
Reaction:
-
Incubate Kinase + Compound (Free acid form preferred) + Substrate in reaction buffer (50 mM HEPES, 10 mM MgCl
). -
Initiate with ATP.
-
Incubate 60 min at RT.
-
-
Detection: Add EDTA to stop reaction. Measure phosphorylation via Fluorescence Resonance Energy Transfer (FRET) or mobility shift.
References
-
Brandeburg, Z. C., et al. (2025). Synthesis of (1H-Indol-6-yl)methyl Benzoate Analogs as Mitochondrial Oxidative Phosphorylation Inhibitors. ChemMedChem. Link
-
Jiang, S., et al. (2010). Development of Indole Compounds as Small Molecule Fusion Inhibitors Targeting HIV-1 Glycoprotein 41. Journal of Medicinal Chemistry. Link (Contextual Reference based on scaffold class).
-
Herbert, C., et al. (2013). Identification of an Indazole-Based Pharmacophore for the Inhibition of FGFR Kinases Using Fragment-Led de Novo Design. Journal of Medicinal Chemistry. Link
-
Sigma-Aldrich. (2024). Product Specification: Methyl 3-(1H-indol-6-yl)benzoate (CAS 1202502-26-8).[1] Link
-
Molaid Chemicals. (2024).[2] Chemical Properties and Biological Activity of Methyl 3-(1H-indol-6-yl)benzoate. Link
